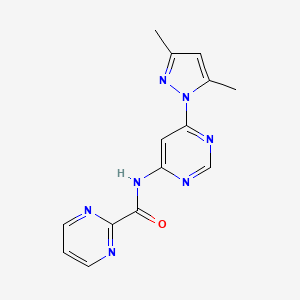

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O/c1-9-6-10(2)21(20-9)12-7-11(17-8-18-12)19-14(22)13-15-4-3-5-16-13/h3-8H,1-2H3,(H,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPOZRVPSCFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

For instance, some pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs.

Biochemical Pathways

Similar compounds have shown to affect the life cycle of parasites likeLeishmania and Plasmodium.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied, and they have shown to have significant bioavailability.

Result of Action

Similar compounds have shown to inhibit the growth of parasites likeLeishmania and Plasmodium.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the extraction performance and selectivity of similar compounds.

Biochemical Analysis

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring and two pyrimidine moieties. Its chemical formula is , with a molecular weight of 262.29 g/mol. The synthesis typically involves multi-step organic reactions, including the preparation of pyrazole and pyrimidine intermediates followed by their coupling.

Synthesis Overview:

- Preparation of Pyrazole Intermediate: Synthesized from 3,5-dimethyl-1H-pyrazole.

- Pyrimidine Ring Formation: Achieved through cyclization reactions.

- Coupling Reaction: Involves palladium or rhodium catalysts under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit:

- Kinase Inhibition: It acts as an inhibitor for several kinases, which are critical in regulating cell growth and proliferation. For instance, studies have indicated its efficacy against Aurora kinases and FLT3 kinases, which are implicated in cancer progression .

Anticancer Potential

Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold possess notable anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .

Case Study:

A study evaluating the anticancer effects of similar pyrazolo[1,5-a]pyrimidines reported IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential for therapeutic application .

Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption properties with an oral bioavailability of approximately 31.8%. The compound also demonstrates low toxicity profiles in animal models, making it a candidate for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide, in anticancer therapies. These compounds have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study indicated that pyrazolo[1,5-a]pyrimidines could inhibit key enzymes involved in cancer progression, showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Research has shown that derivatives with the pyrazole moiety can effectively inhibit bacterial growth and fungal infections. For example, compounds derived from pyrazolo[3,4-d]pyrimidine structures have been evaluated for their in vitro antimicrobial efficacy against standard strains, revealing promising results .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to this class of compounds. Studies indicate that certain derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Photophysical Properties

This compound has been explored for its photophysical properties, making it suitable for applications in material science. Its ability to act as a photostabilizer and its role in organic light-emitting diodes (OLEDs) are areas of active research . The structural diversity offered by pyrazolo[1,5-a]pyrimidines allows for tuning their optical properties for specific applications.

Case Study: Anticancer Mechanism

A detailed study investigated the mechanism of action of pyrazolo[1,5-a]pyrimidines on breast cancer cells. The results demonstrated that these compounds induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. This highlights the therapeutic potential of N-(6-(3,5-dimethyl-1H-pyrazol-1-y)pyrimidin-4-y)pyrimidine-2-carboxamide in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogs:

Key Observations:

Substituent Impact on Activity: The 2-furyl group in Analog 1 enhances its selectivity as an A2A receptor antagonist, a feature critical for antiparkinsonian applications . The thiadiazole group in Analog 2 introduces sulfur-based electronegativity, which may improve membrane permeability or metabolic stability compared to the pyrimidine-2-carboxamide group in the target compound .

Pharmacological Implications

- Antiparkinsonian Potential: Analog 1’s role as an A2A antagonist highlights the therapeutic relevance of pyrimidine-pyrazole hybrids in neurodegenerative diseases. The target compound’s lack of a 2-furyl group may reduce A2A affinity but could enable alternative targets (e.g., kinases like JAK or EGFR) .

- Metabolic Stability : The 4-methylpiperazine group in Analog 1 may enhance solubility but increase metabolic liability via CYP450 interactions. The target compound’s simpler carboxamide group could offer improved metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide, and what are the critical purity validation steps?

- Methodological Answer : Synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with functionalized pyrimidine intermediates. For example, analogous compounds are synthesized via sequential nucleophilic substitutions and amide bond formations using coupling agents like HATU or EDCI in anhydrous DMF . Purity validation requires HPLC (≥95% purity) and LC-MS for molecular weight confirmation. Structural integrity should be confirmed via H NMR and C NMR, with special attention to pyrazole and pyrimidine proton environments .

Q. How can researchers confirm the structural conformation of this compound, particularly its pyrazole-pyrimidine linkage?

- Methodological Answer : X-ray crystallography is the gold standard for resolving ambiguous regiochemistry. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography. For this compound, key metrics include bond angles between the pyrazole C3/C5 methyl groups and pyrimidine N1, as well as torsional angles in the carboxamide moiety . Alternative methods include 2D NMR (e.g., H-H COSY and NOESY) to confirm spatial proximity of aromatic protons.

Q. What in vitro assays are suitable for evaluating its adenosine A2A receptor antagonism?

- Methodological Answer : Competitive radioligand binding assays using H-labeled antagonists (e.g., ZM241385) on HEK293 cells expressing human A2A receptors are standard. IC values should be normalized against reference antagonists (e.g., SCH58261). Selectivity over A1 receptors must be tested using H-DPCPX binding assays, with Ki calculations via Cheng-Prusoff equation . Functional assays (e.g., cAMP accumulation) in the presence of adenosine agonists (e.g., NECA) further validate antagonism.

Advanced Research Questions

Q. How can researchers resolve contradictory data on receptor selectivity (e.g., A2A vs. A1) across different experimental models?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., membrane vs. whole-cell preparations) or species-specific receptor variations. To address this:

- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.

- Perform molecular dynamics simulations to assess ligand-receptor interactions (e.g., hydrophobic pocket occupancy in A2A vs. A1).

- Validate in vivo using A2A knockout mice or tissue-specific overexpression models .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile while maintaining A2A antagonism?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring to enhance metabolic stability. Replace the carboxamide with a sulfonamide to reduce hepatic clearance .

- Formulation : Use prodrug strategies (e.g., methyl esterification of the carboxamide) to improve oral bioavailability.

- In Vivo Testing : Assess brain penetration in 6-OHDA-lesioned rat models of Parkinson’s disease, measuring rotational behavior post-L-DOPA co-administration .

Q. How can researchers design experiments to elucidate the compound’s off-target effects in CNS disorders?

- Methodological Answer :

- Proteome-wide Profiling : Use affinity chromatography coupled with mass spectrometry to identify non-A2A binding partners.

- Transcriptomic Analysis : Perform RNA-seq on treated neuronal cultures to detect dysregulated pathways (e.g., dopamine metabolism, glutamate signaling).

- In Silico Screening : Employ docking studies against structurally related receptors (e.g., P2Y12, histamine H3) to predict off-target interactions .

Experimental Design & Data Analysis

Q. What statistical approaches are critical for analyzing dose-response data in rotational behavior assays (e.g., 6-OHDA rat models)?

- Methodological Answer :

- Use nonlinear regression (four-parameter logistic model) to calculate ED values.

- Apply ANOVA with post-hoc Tukey tests to compare rotational counts across treatment groups.

- Include negative controls (vehicle) and positive controls (e.g., apomorphine) to validate assay sensitivity .

Q. How should researchers address crystallographic disorder in the pyrazole moiety during structure refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.